

Application Notes & Protocols: Targeted Delivery of Ac-AAVALLPAVLLALLAP-YVAD-CHO

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Compound of Interest

Compound Name: Ac-AAVALLPAVLLALLAP-YVAD-CHO

Cat. No.: B12372431

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Audience: Researchers, scientists, and drug development professionals.

Application Note: A Cell-Permeable Peptide for Caspase-1 Inhibition

Introduction

Ac-AAVALLPAVLLALLAP-YVAD-CHO is a potent and cell-permeable inhibitor of caspase-1, an enzyme central to inflammatory signaling pathways.[1] This synthetic peptide is composed of two key functional domains:

- A Cell-Penetrating Peptide (CPP): The N-terminal sequence, Ac-AAVALLPAVLLALLAP, corresponds to the hydrophobic region of the signal peptide from Kaposi fibroblast growth factor (K-FGF). This domain facilitates the peptide's translocation across the plasma membrane, ensuring efficient intracellular delivery without the need for additional transfection reagents.[2][3]
- A Caspase-1 Inhibitor: The C-terminal tetrapeptide aldehyde, YVAD-CHO, is a highly specific and reversible inhibitor of caspase-1, also known as Interleukin-1 β Converting Enzyme (ICE).[4] It exhibits a high affinity for the active site of human caspase-1, with a K_i value of 0.76 nM.[4][5]

Caspase-1 is a critical mediator of innate immunity. Its activation is governed by intracellular multiprotein complexes called inflammasomes (e.g., NLRP3, NLRC4, AIM2), which assemble in response to pathogenic and endogenous danger signals.^{[6][7][8][9]} Once activated, caspase-1 initiates two key downstream events: the proteolytic maturation of pro-inflammatory cytokines IL-1 β and IL-18, and the cleavage of Gasdermin D (GSDMD).^{[7][9][10]} The N-terminal fragment of cleaved GSDMD forms pores in the cell membrane, leading to the release of mature cytokines and a lytic, pro-inflammatory form of cell death known as pyroptosis.^{[6][7][11]}

By specifically targeting caspase-1, **Ac-AAVALLPAVLLALLAP-YVAD-CHO** provides a powerful tool for studying and potentially mitigating inflammatory processes. Its applications span research areas including immunology, oncology, and neurobiology, with particular relevance for investigating conditions associated with dysregulated inflammasome activity.

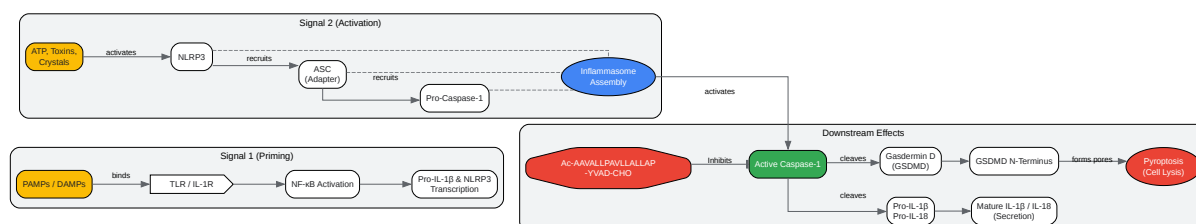
Target Cell Types

The primary targets for this inhibitor are cell types that play a significant role in inflammation and are known to activate the inflammasome pathway. These include:

- **Immune Cells:** Macrophages and monocytes (including the human THP-1 cell line) are key players in inflammasome activation.^{[5][12]} Neutrophils also utilize this pathway.
- **Epithelial Cells:** Keratinocytes and pancreatic cells have been shown to exhibit inflammasome-mediated responses.^{[5][13]}
- **Cancer Cells:** The inhibitor has demonstrated anti-tumor activity, suggesting utility in specific cancer cell lines, such as those derived from pancreatic carcinoma.^{[1][14]}
- **Neural Cells:** Studies using the Ac-YVAD-CHO inhibitor in the rat striatum indicate its potential for investigating neuroinflammatory processes.^[15]

Signaling Pathway

The diagram below illustrates the canonical inflammasome activation pathway and highlights the inhibitory action of **Ac-AAVALLPAVLLALLAP-YVAD-CHO**.



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Caption: Canonical inflammasome pathway showing inhibition of Caspase-1.

Data Presentation

Table 1: Physicochemical Properties of Ac-AAVALLPAVLLALLAP-YVAD-CHO

Property	Value	Reference
Full Name	N-Acetyl-Ala-Ala-Val-Ala-Leu-Leu-Pro-Ala-Val-Leu-Leu-Ala-Leu-Leu-Ala-Pro-Tyr-Val-Ala-Asp-aldehyde	
Molecular Formula	C ₉₇ H ₁₆₀ N ₂₀ O ₂₄	
Molecular Weight	1990.43 g/mol	
Target	Caspase-1 (ICE), Caspase-4, Caspase-5	
Potency (K _i)	~1 nM for Caspase-1	
Appearance	White solid	
Solubility	Soluble in DMSO (e.g., 5 mg/mL)	
Storage	Store at -20°C for long-term stability	

Table 2: Recommended Starting Concentrations for In Vitro Experiments

Cell Type	Recommended Concentration Range	Incubation Time	Notes
Monocytes/Macrophages (THP-1, BMDM)	10 - 50 μ M	1 - 4 hours	Pre-incubation before inflammasome activation is recommended.
Pancreatic Cancer Cells (Panc-1)	20 - 100 μ M	24 - 72 hours	Higher concentrations may be needed for anti-tumor effect studies.
Primary Neurons/Glial Cells	5 - 25 μ M	2 - 24 hours	Monitor for cytotoxicity, as primary cells can be more sensitive.
Keratinocytes (HaCaT)	10 - 50 μ M	4 - 24 hours	Optimize based on the specific inflammatory stimulus used.

Note: These are suggested starting points. The optimal concentration and incubation time should be determined empirically for each cell type and experimental setup through a dose-response and time-course analysis.

Experimental Protocols

Protocol 1: In Vitro Delivery of the Peptide Inhibitor

This protocol provides a general method for treating adherent or suspension cells with **Ac-AAVALLPAVLLALLAP-YVAD-CHO**.

Materials:

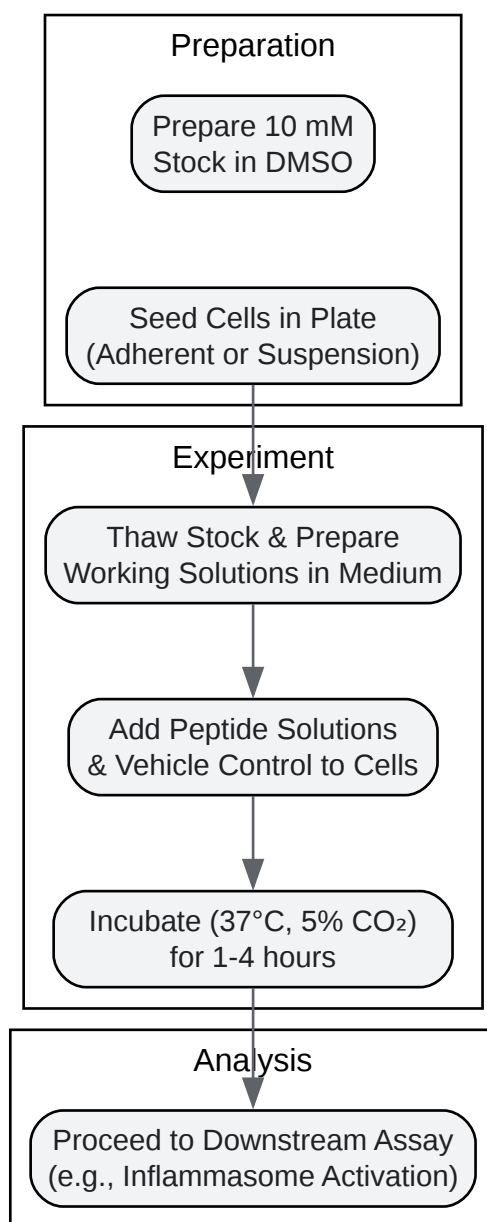
- **Ac-AAVALLPAVLLALLAP-YVAD-CHO**
- Dimethyl sulfoxide (DMSO), sterile

- Complete cell culture medium, pre-warmed
- Phosphate-Buffered Saline (PBS), sterile
- Target cells (e.g., THP-1 monocytes for suspension, Panc-1 for adherent)
- Multi-well cell culture plates (6, 12, or 24-well)
- Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

- Prepare Peptide Stock Solution:
 - Aseptically dissolve the peptide in sterile DMSO to create a concentrated stock solution (e.g., 10 mM).
 - Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
- Cell Seeding:
 - For Adherent Cells: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
 - For Suspension Cells (e.g., THP-1): Seed cells directly into the wells at a density of 0.5 - 1.0 x 10⁶ cells/mL on the day of the experiment. For studies requiring macrophage differentiation, treat THP-1 cells with PMA (Phorbol 12-myristate 13-acetate) for 24-48 hours prior to the experiment.
- Prepare Working Solutions:
 - On the day of the experiment, thaw an aliquot of the peptide stock solution.
 - Prepare serial dilutions of the peptide in pre-warmed complete culture medium to achieve the desired final concentrations (e.g., 10, 25, 50 µM).

- Important: Prepare a vehicle control using the same final concentration of DMSO as in the highest concentration peptide treatment. The final DMSO concentration should typically be $\leq 0.5\%$.
- Peptide Treatment:
 - For Adherent Cells: Gently aspirate the old medium from the wells and replace it with the medium containing the peptide working solutions or the vehicle control.
 - For Suspension Cells: Add the appropriate volume of a more concentrated working solution directly to the cell suspension in the wells to reach the final desired concentration.
 - Gently swirl the plate to ensure even distribution.
- Incubation:
 - Return the plate to the 37°C, 5% CO₂ incubator for the desired pre-incubation period (typically 1-4 hours) before proceeding with inflammasome activation or other downstream assays.



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Caption: General workflow for in vitro peptide delivery.

Protocol 2: Validating Caspase-1 Inhibition via IL-1 β ELISA

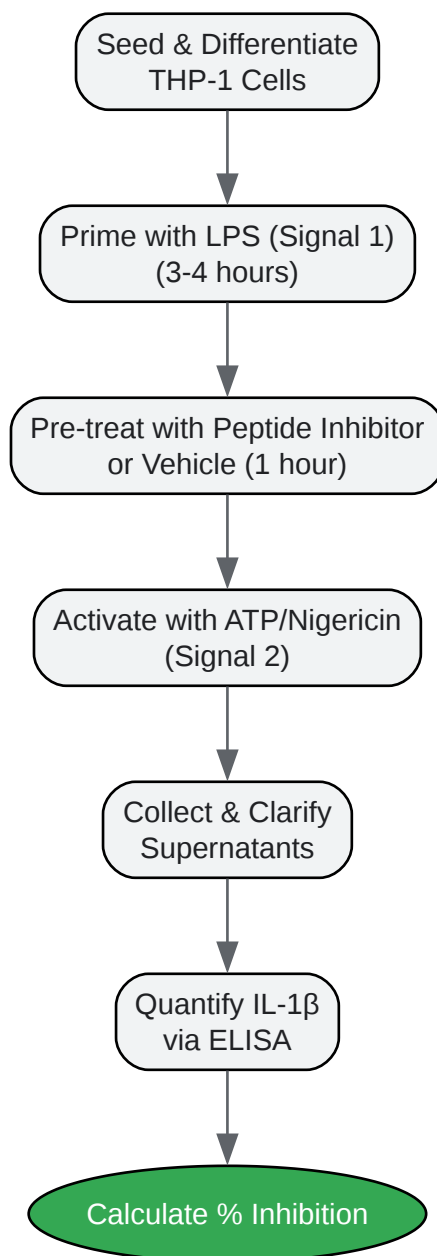
This protocol describes how to measure the inhibitory effect of the peptide on the secretion of mature IL-1 β following inflammasome activation.

Principle: Cells are first primed (Signal 1) to induce pro-IL-1 β expression, then pre-treated with the caspase-1 inhibitor, and finally stimulated with an activation signal (Signal 2) to trigger inflammasome assembly and caspase-1 activity. The amount of mature IL-1 β secreted into the supernatant is quantified by ELISA and serves as a direct readout of caspase-1 activity.

Procedure:

- Cell Preparation and Priming (Signal 1):
 - Seed and differentiate THP-1 cells into macrophages as described in Protocol 1.
 - Prime the macrophages with Lipopolysaccharide (LPS) at 0.5-1 μ g/mL for 3-4 hours to upregulate pro-IL-1 β and NLRP3 expression.
- Inhibitor Treatment:
 - After priming, gently remove the LPS-containing medium.
 - Add fresh medium containing various concentrations of **Ac-AAVALLPAVLLALLAP-YVAD-CHO** or a vehicle control, as described in Protocol 1.
 - Incubate for 1 hour.
- Inflammasome Activation (Signal 2):
 - To activate the NLRP3 inflammasome, add an agonist such as ATP (5 mM, for 30-60 minutes) or Nigericin (5-10 μ M, for 1-2 hours) directly to the wells.
 - Include necessary controls: a "primed only" control (LPS, no activator) and an "unstimulated" control.
- Sample Collection:
 - After the activation period, carefully collect the cell culture supernatants.
 - Centrifuge the supernatants at 500 x g for 5 minutes to pellet any detached cells or debris.

- Transfer the cleared supernatants to fresh tubes. Samples can be stored at -80°C or used immediately.
- ELISA:
 - Quantify the concentration of mature IL-1 β in the supernatants using a commercially available human IL-1 β ELISA kit.
 - Follow the manufacturer's instructions precisely for the assay procedure, including standard curve preparation.
- Data Analysis:
 - Calculate the IL-1 β concentration for each sample based on the standard curve.
 - Determine the percent inhibition for each peptide concentration relative to the vehicle-treated, fully activated control.



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